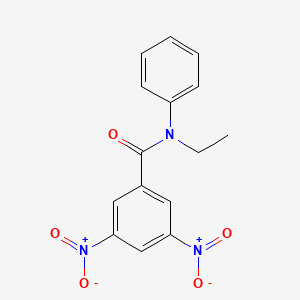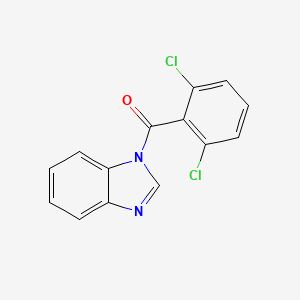![molecular formula C16H26N2O3S B11025362 N-[4-(octylsulfamoyl)phenyl]acetamide](/img/structure/B11025362.png)
N-[4-(octylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(octylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C16H26N2O3S and a molecular weight of 326.461 g/mol . It is known for its unique structure, which includes an octylsulfamoyl group attached to a phenyl ring, and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(octylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with octylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(octylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-[4-(octylsulfamoyl)phenyl]acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(octylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The octylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the phenylacetamide moiety can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
- N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
- N-(4-diethylsulfamoyl-phenyl)-acetamide
- N-(4-butylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(octylsulfamoyl)phenyl]acetamide is unique due to its specific octylsulfamoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it particularly useful in studies involving hydrophobic interactions and membrane-associated processes .
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[4-(octylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-22(20,21)16-11-9-15(10-12-16)18-14(2)19/h9-12,17H,3-8,13H2,1-2H3,(H,18,19) |
InChI Key |
ONGBHHTXXGCYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11025279.png)
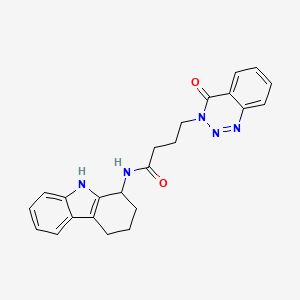
![N-(2-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11025300.png)
![ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11025301.png)
![3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025314.png)
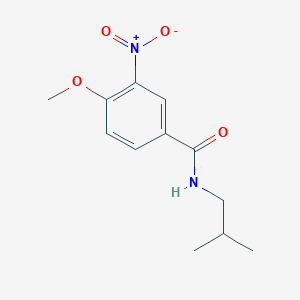
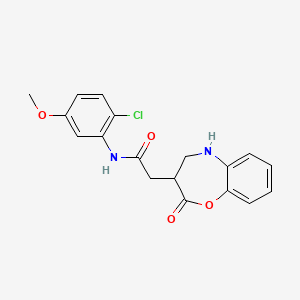
![2-methyl-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11025322.png)
![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11025334.png)
![(1Z)-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025342.png)
![1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11025343.png)
